![molecular formula C15H12N2O3S2 B5215068 N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide, also known as ABT-751, is a small molecule inhibitor that is currently being studied for its potential anti-cancer properties. The compound was first synthesized in 1998 by Abbott Laboratories and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act by disrupting microtubule function. Microtubules are essential components of the cytoskeleton and are involved in a variety of cellular processes, including cell division. N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide binds to the beta-tubulin subunit of microtubules, preventing their polymerization and disrupting their function.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It also has a well-defined mechanism of action, which makes it a useful tool for studying microtubule function. However, one limitation of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide. One area of interest is the development of new formulations of the compound that are more soluble in water, which would make it easier to work with in lab experiments. Another area of interest is the development of new analogs of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide that have improved anti-cancer properties. Finally, there is interest in studying the potential use of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide in combination with other anti-cancer drugs, which may enhance its effectiveness.
Métodos De Síntesis
The synthesis of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-mercaptobenzothiazole to form 2-(4-nitrophenylthio)benzothiazole. This intermediate is then reacted with 4-aminophenylacetic acid to form the final product, N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that the compound inhibits the growth of a variety of cancer cell lines, including those derived from lung, breast, and colon cancers. In vivo studies have also demonstrated anti-tumor activity in animal models of cancer.
Propiedades
IUPAC Name |
N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c16-22(19,20)11-7-5-10(6-8-11)17-15(18)13-9-21-14-4-2-1-3-12(13)14/h1-9H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPIKWDKJDNAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

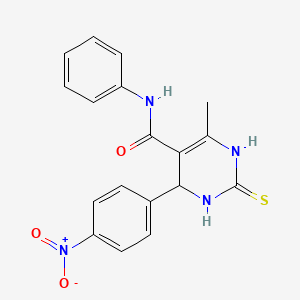
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)


![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
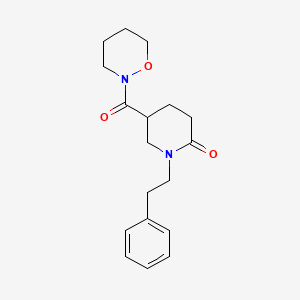
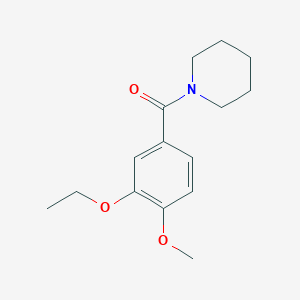

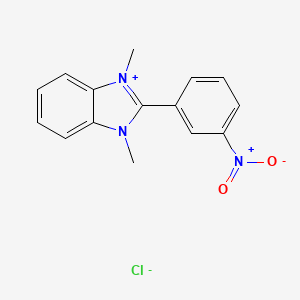
![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
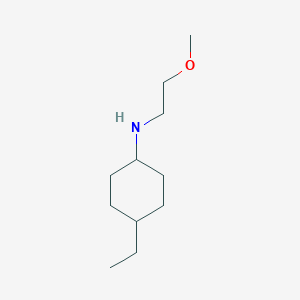
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)